Vanillinbananin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

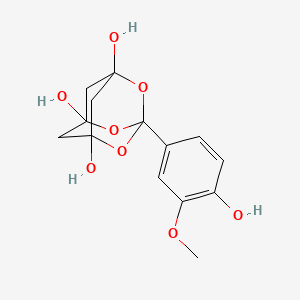

Vanillinbananin is a member of the bananin family, which are antiviral compounds with a unique structural signature incorporating a trioxa-adamantane moiety covalently bound to a pyridoxal derivative . This compound has shown potential as an inhibitor of the helicase activities and replication of severe acute respiratory syndrome coronavirus (SARS-CoV) and other RNA viruses .

Preparation Methods

Vanillinbananin can be synthesized through a series of chemical reactions involving the conjugation of oligo-oxa-adamantanes to vitamin B6 (pyridoxal) . The synthesis involves the reaction of green and ammonium molybdate, releasing phosphate phloroglucinol, which is then quantified after a reaction period

Chemical Reactions Analysis

Vanillinbananin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield vanillic acid, while reduction may yield vanillyl alcohol.

Scientific Research Applications

Vanillinbananin has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and reactivity of trioxa-adamantane derivatives.

Industry: It may be used in the development of antiviral drugs and other pharmaceutical products.

Mechanism of Action

Vanillinbananin exerts its effects by inhibiting the helicase activities and replication of RNA viruses . The molecular targets include the viral helicase enzymes, which are essential for the replication of the viral genome. By inhibiting these enzymes, this compound prevents the virus from replicating and spreading.

Comparison with Similar Compounds

Vanillinbananin is part of the bananin family, which includes other compounds such as:

- Bananin

- Iodobananin

- Adeninobananin

- Ansabananin

- Eubananin

These compounds share a similar structural signature but differ in their specific chemical modifications. This compound is unique in its incorporation of a vanillin moiety, which may contribute to its specific antiviral properties .

Biological Activity

Vanillinbananin, a derivative of vanillin, has garnered attention in recent years for its potential biological activities, particularly in the fields of antiviral and neuroprotective research. This article delves into the various biological effects of this compound, supported by data tables and research findings from diverse sources.

This compound is classified within a group of compounds known as bananins, which are recognized for their structural characteristics that include a trioxa-adamantane moiety. The compound has been shown to inhibit the helicase activity of certain coronaviruses, specifically the SARS-CoV helicase (nsp13), by affecting ATPase activity. Its inhibitory concentration (IC50) ranges from 0.5 to 3 μM, indicating significant potency against viral replication processes .

Antiviral Activity

Research highlights the antiviral potential of this compound, particularly in inhibiting coronavirus activity. In cell culture assays, this compound demonstrated effective inhibition of viral replication:

| Compound | IC50 (μM) | EC50 (μM) | CC50 (μM) |

|---|---|---|---|

| This compound | 0.5 - 3 | <10 | >300 |

- IC50 : Concentration required to inhibit 50% of the target activity.

- EC50 : Concentration required to achieve 50% of the maximum effect in cell culture.

- CC50 : Concentration at which 50% cytotoxicity is observed.

This data suggests that this compound can effectively inhibit viral processes without significant toxicity to host cells at higher concentrations .

Neuroprotective Effects

In addition to its antiviral properties, this compound exhibits neuroprotective effects. Studies have shown that it can mitigate oxidative stress and inflammation in neuronal cells. For instance, in models of neurodegenerative diseases like Alzheimer’s, vanillin has been observed to:

- Reduce lipid peroxidation.

- Restore antioxidant enzyme activities (e.g., superoxide dismutase and catalase).

- Inhibit pro-inflammatory cytokines such as IL-1β and TNF-α.

These effects contribute to its potential as a therapeutic agent for neurodegenerative conditions .

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound in various contexts:

- Neuroinflammation Model : In a study involving mice treated with potassium bromate (KBrO3), this compound administration significantly improved markers of oxidative stress and inflammation, suggesting its utility in managing neuroinflammatory conditions .

- Antiviral Efficacy : A clinical investigation into the efficacy of this compound against coronaviruses demonstrated its potential as an effective antiviral agent, with implications for future therapeutic developments .

- Cancer Research : Preliminary findings indicate that vanillin derivatives may also possess anti-cancer properties, particularly against breast cancer cell lines. These derivatives induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cancer progression .

Properties

Molecular Formula |

C14H16O8 |

|---|---|

Molecular Weight |

312.27 g/mol |

IUPAC Name |

3-(4-hydroxy-3-methoxyphenyl)-2,4,10-trioxatricyclo[3.3.1.13,7]decane-1,5,7-triol |

InChI |

InChI=1S/C14H16O8/c1-19-10-4-8(2-3-9(10)15)14-20-11(16)5-12(17,21-14)7-13(18,6-11)22-14/h2-4,15-18H,5-7H2,1H3 |

InChI Key |

HEBOXBAVJPCGPL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C23OC4(CC(O2)(CC(C4)(O3)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.